Marbofloxacin Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Despiperazino-10-fluoro Marbofloxacin is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibioticThe molecular formula of 10-Despiperazino-10-fluoro Marbofloxacin is C12H8F2N2O4, and it has a molecular weight of 282.1997 g/mol .
Mechanism of Action
Target of Action
Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a fluoroquinolone antibiotic that primarily targets bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication, repair, and recombination .
Mode of Action
This compound is believed to share a similar mode of action with Marbofloxacin, which involves impairing the bacterial DNA gyrase . This impairment results in the inhibition of bacterial DNA replication, leading to rapid bactericidal activity .
Biochemical Pathways
It is believed to be active in both stationary and growth phases of bacterial replication . This suggests that it may affect multiple biochemical pathways involved in bacterial growth and replication.
Pharmacokinetics
Marbofloxacin, the parent compound of this compound, is well absorbed after oral and parenteral administration . It is widely distributed to the tissues, with concentrations in tissues such as lung, liver, and kidney being higher than the concentrations in plasma . Marbofloxacin is weakly bound to plasma proteins and is excreted mostly in the urine . The extent of biotransformation is very limited
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth through the impairment of DNA-gyrase . This leads to the death of susceptible bacteria within 20-30 minutes of exposure
Biochemical Analysis
Biochemical Properties
Marbofloxacin, the parent compound, is known to interact with bacterial DNA-gyrase , an enzyme involved in DNA replication and transcription
Cellular Effects
The cellular effects of 10-Despiperazino-10-fluoro Marbofloxacin are currently unknown. As an impurity of Marbofloxacin, it may share some of the cellular effects of the parent compound. Marbofloxacin is known to inhibit bacterial DNA-gyrase, thereby preventing DNA replication and transcription . This leads to bacterial cell death, making Marbofloxacin an effective antibacterial agent .
Molecular Mechanism
Marbofloxacin, the parent compound, acts by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, Marbofloxacin prevents the bacteria from replicating and transcribing DNA, leading to cell death .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 10-Despiperazino-10-fluoro Marbofloxacin in animal models. Marbofloxacin, the parent compound, has been studied in various animal models. For example, it has been used in veterinary medicine for the treatment of bovine respiratory disease and mastitis metritis agalactiae syndrome in pigs . The dosage corresponds to a daily dose of 2 mg/kg body weight/day Marbofloxacin for up to 5 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Despiperazino-10-fluoro Marbofloxacin typically involves the fluorination of Marbofloxacin followed by the removal of the piperazine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 10-Despiperazino-10-fluoro Marbofloxacin involves large-scale fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process also includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 10-Despiperazino-10-fluoro Marbofloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
10-Despiperazino-10-fluoro Marbofloxacin has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and veterinary medicines.
Comparison with Similar Compounds
Marbofloxacin: The parent compound with a piperazine ring and no additional fluorine atom.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a different stereochemistry and broader spectrum of activity.
Uniqueness: 10-Despiperazino-10-fluoro Marbofloxacin is unique due to the absence of the piperazine ring and the presence of an additional fluorine atom. These structural modifications result in distinct chemical properties and potentially enhanced antibacterial activity against certain resistant strains .
Biological Activity
Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a significant impurity derived from the synthesis of the fluoroquinolone antibiotic Marbofloxacin. This compound has garnered attention due to its biological activity, particularly its antibacterial properties. Below is a detailed examination of its biological activity, mechanisms of action, comparative efficacy, and relevant research findings.
Chemical Structure and Properties
This compound possesses a chemical structure that includes a 10-fluoro group and a pyrido[3,2,1-ij][4,1,2]benzoxadiazine core. Its Chemical Abstracts Service (CAS) number is 115551-41-2. As an impurity in Marbofloxacin production, it is crucial for pharmaceutical quality control due to its potential impact on the efficacy and safety of the final product.
The primary biological activity of this compound is linked to its antibacterial properties . It operates through the following mechanisms:
- Inhibition of DNA Gyrase and Topoisomerase IV : Like its parent compound Marbofloxacin, this impurity inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to bactericidal effects by preventing bacterial growth and division .
Biological Activity
This compound exhibits significant bactericidal activity against a broad spectrum of bacteria:
- Gram-Negative Bacteria : It shows high efficacy against various aerobic Gram-negative bacteria.
- Gram-Positive Bacteria : Some activity has also been noted against Gram-positive strains .
Comparative Efficacy with Other Fluoroquinolones
To understand the unique characteristics of this compound, it is useful to compare it with other fluoroquinolones:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Marbofloxacin | 10-Fluoroquinolone structure | Broad-spectrum antibacterial activity |
Ciprofloxacin | 1-Cyclopropyl-6-fluoroquinolone | High potency against Gram-negative bacteria |
Norfloxacin | 6-Fluoroquinolone with piperazine ring | Effective against both Gram-negative and Gram-positive bacteria |
Ofloxacin | 7-Piperazinyl-6-fluoroquinolone | Enhanced absorption and bioavailability |
This compound's unique structural features influence its biological activity and synthesis pathways compared to these other fluoroquinolones.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Properties
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.